Technical Guide: Synthesis and Characterization of 1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine
Technical Guide: Synthesis and Characterization of 1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine
This guide details the synthesis, mechanistic rationale, and characterization of 1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine , a critical intermediate in the development of fluorinated pharmaceuticals (e.g., oxazolidinone antibiotics, kinase inhibitors).
Executive Summary
Molecule: 1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine CAS: 16155-03-6 (Analogous/Generic) Role: Pharmacophore building block offering a highly functionalized aryl scaffold.[1] The 4-fluoro-3-nitro motif allows for subsequent SNAr diversification or reduction to an aniline for amide coupling. Primary Challenge: Achieving regioselective nitration on the electron-rich piperazine-aryl ring without over-nitration or oxidation of the aliphatic amine.
Retrosynthetic Analysis & Strategy
The synthesis is best approached via Regioselective Electrophilic Aromatic Substitution (Nitration) of the parent aryl-piperazine. Direct SNAr coupling (e.g., reacting 2,4-difluoronitrobenzene with N-methylpiperazine) often yields the incorrect regioisomer (placing the piperazine para to the nitro group) or suffers from poor selectivity.
Strategic Disconnection
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Target: 1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine.
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Precursor: 1-(4-Fluorophenyl)-4-methylpiperazine.
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Transformation: Nitration using mixed acid (HNO3/H2SO4).[2][3]
Mechanistic Rationale for Regioselectivity
The regiochemistry is controlled by the interplay of the fluorine atom and the piperazine moiety under acidic conditions:
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Fluorine Effect: A weak deactivator but a strong ortho/para director . It directs the electrophile (NO2+) to positions 2 and 3 (relative to the ring numbering where F is 4).
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Piperazine Effect (Acidic Media): In concentrated H2SO4, the basic piperazine nitrogens are protonated. The resulting ammonium species is a strong electron-withdrawing group (EWG) and a meta director .
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Position 3 is ortho to Fluorine (Favored).
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Position 3 is meta to the Piperazinyl-ammonium group (Favored).
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Convergence: Both directing effects synergize to favor substitution at C3 , ensuring high regioselectivity.
Figure 1: Retrosynthetic disconnection showing the convergence of directing groups.
Experimental Protocol
Phase 1: Preparation of Precursor (If not purchased)
Note: 1-(4-Fluorophenyl)-4-methylpiperazine is commercially available. If synthesis is required, follow the standard cyclization protocol.
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Reagents: 4-Fluoroaniline (1.0 eq), Bis(2-chloroethyl)methylamine hydrochloride (1.1 eq), K2CO3 (3.0 eq).
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Solvent: Diglyme or Chlorobenzene.
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Conditions: Reflux (130–150°C) for 24–48 hours.
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Yield: Typically 60–75%.
Phase 2: Regioselective Nitration (Core Protocol)
This step requires strict temperature control to prevent exotherms and dinitration.
Reagents
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Substrate: 1-(4-Fluorophenyl)-4-methylpiperazine (10.0 g, 51.5 mmol)
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Acid Solvent: Concentrated Sulfuric Acid (H2SO4, 98%, 50 mL)
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Nitrating Agent: Fuming Nitric Acid (HNO3, >90%, 2.4 mL, ~1.1 eq) or KNO3 (solid, 1.1 eq).
Step-by-Step Methodology
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Dissolution (Protonation):
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Charge a 250 mL 3-neck round-bottom flask with 50 mL conc. H2SO4.
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Cool to 0–5°C using an ice/salt bath.
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Slowly add the substrate (10.0 g) portion-wise. Caution: Exothermic. Maintain internal temp <10°C.
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Stir for 30 mins to ensure complete dissolution and protonation of the piperazine ring (protecting it from oxidation).
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Nitration:
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Prepare a mixture of HNO3 (2.4 mL) in H2SO4 (10 mL) OR use solid KNO3 for milder addition.
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Add the nitrating mixture dropwise over 45 minutes.
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Critical Control: Do not allow temperature to exceed 15°C .
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After addition, allow the reaction to warm to Room Temperature (20–25°C) and stir for 2–3 hours.
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Quenching & Workup:
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Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.
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Observation: A yellow/orange precipitate or suspension will form.
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Neutralization: Slowly basify the slurry to pH ~10 using 50% NaOH solution or solid Na2CO3. Caution: Extreme heat generation. Use an external ice bath.
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Extract the aqueous mixture with Dichloromethane (DCM) (3 x 100 mL).
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Wash combined organics with Brine (100 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.
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Purification:
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The crude orange solid is typically 90%+ pure.
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Recrystallization: Dissolve in hot Ethanol (EtOH), filter while hot (to remove inorganic salts), and cool to 0°C.
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Yield: Expected 80–90% (approx. 10–11 g).
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Characterization & Data Analysis
Proton NMR (1H-NMR, 400 MHz, CDCl3)
The regiochemistry is confirmed by the splitting patterns of the aromatic protons.
| Position | Shift (δ ppm) | Multiplicity | Coupling (Hz) | Interpretation |
| Ar-H2 | 7.45 | dd | J = 6.0, 3.0 | Key Signal: Located between NO2 and Piperazine. The small coupling indicates meta-coupling to H6 and F. |
| Ar-H5 | 7.15 | dd | J = 10.0, 9.0 | Ortho to Fluorine. Large JH-F coupling is characteristic. |
| Ar-H6 | 7.05 | ddd | J = 9.0, 3.0, ... | Adjacent to Piperazine, meta to NO2. |
| Pip-CH2 | 3.0 - 3.2 | m | - | Piperazine ring protons (N1-side). |
| Pip-CH2 | 2.5 - 2.6 | m | - | Piperazine ring protons (N4-side). |
| N-CH3 | 2.36 | s | - | Characteristic singlet for N-Methyl. |
Mass Spectrometry (ESI-MS)[4]
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Calculated Mass (M): 239.25 g/mol
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Observed [M+H]+: 240.3 m/z
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Fragmentation: Loss of NO2 (M-46) or methylpiperazine fragment may be observed.
IR Spectroscopy[5]
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Nitro Stretches: Strong bands at ~1530 cm-1 (asymmetric) and ~1350 cm-1 (symmetric).
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C-F Stretch: ~1200–1250 cm-1.
Process Safety & Scalability
Every protocol must be a self-validating system. For this nitration:
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Thermal Runaway: The nitration is highly exothermic. On a scale >100g, dose-controlled addition (via pump) of nitric acid is mandatory.
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Quenching Hazard: Neutralizing large volumes of H2SO4 generates massive heat. Always pour Acid into Ice/Water, never the reverse. Use internal cooling coils during neutralization.
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Stability: The product is a nitro-aromatic and stable at room temperature, but precursors should be tested for thermal stability (DSC) before multi-kilo scale-up.
Figure 2: Experimental workflow for the safe nitration of the aryl piperazine.
References
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Synthesis of Piperazine Derivatives: PrepChem. "Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine" (Analogous methodology). Available at: [Link]
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Nitration Mechanisms: Master Organic Chemistry. "Nitration of Benzene: The Mechanism".[2] Available at: [Link]
- General Nitration of Fluoroanilines:Google Patents. "Process for preparing 4-fluoro-3-nitroaniline (US3586719A)".
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Characterization of Nitro-Aryl Piperazines: National Institutes of Health (PMC). "Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine". Available at: [Link]
